![molecular formula C27H35BrO5 B14923655 2-[(5-Bromo-3-tert-butyl-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14923655.png)
2-[(5-Bromo-3-tert-butyl-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, tert-butyl, hydroxyl, and cyclohexanedione
Preparation Methods
The synthesis of 2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core cyclohexanedione structure, followed by the introduction of the bromine and tert-butyl groups. The hydroxyl groups are then added through controlled oxidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and altering the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
- 2-[5-BROMO-3-(TERT-BUTYL)-2-HYDROXYPHENYLMETHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
These compounds share similar core structures but differ in the specific functional groups attached, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C27H35BrO5 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-[(5-bromo-3-tert-butyl-2-hydroxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C27H35BrO5/c1-25(2,3)16-9-14(28)8-15(24(16)33)21(22-17(29)10-26(4,5)11-18(22)30)23-19(31)12-27(6,7)13-20(23)32/h8-9,21-22,31,33H,10-13H2,1-7H3 |
InChI Key |
NUHITCRRDQLGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=C(C(=CC(=C2)Br)C(C)(C)C)O)C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14923577.png)
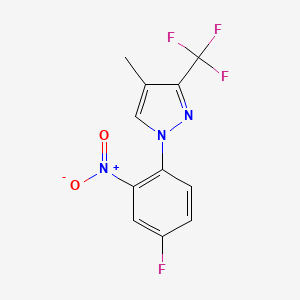
![2-(4-chlorophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B14923591.png)
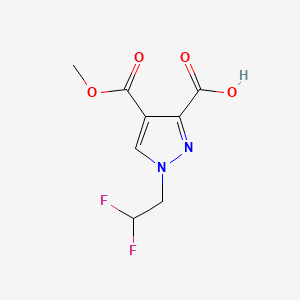
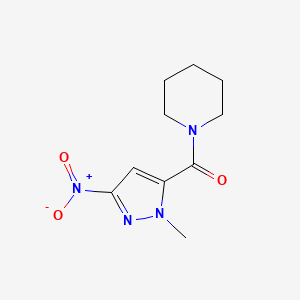
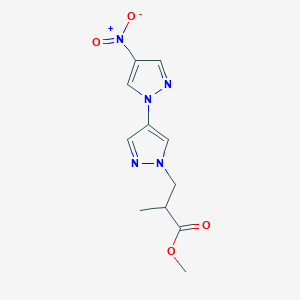
![3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B14923620.png)
![2-(ethylsulfanyl)-5,5-dimethyl-3-(2-methylprop-2-en-1-yl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B14923630.png)
![N-{2-[4-(dimethylamino)phenyl]-2H-benzotriazol-5-yl}-4-iodobenzamide](/img/structure/B14923631.png)
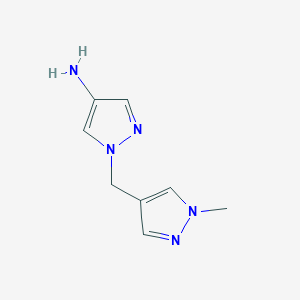
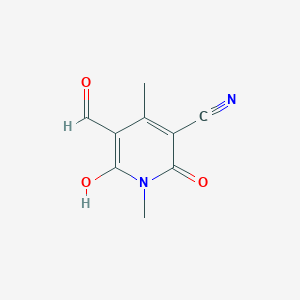
![(1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime](/img/structure/B14923647.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14923651.png)
![4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14923671.png)
